molecular formula C17H19Cl2NO3S B11479942 N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide

N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide

Cat. No.: B11479942
M. Wt: 388.3 g/mol
InChI Key: HLVHZJNKPMBJPB-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes dichlorophenyl, methoxy, methyl, and sulfonamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring structure. The process includes:

    Halogenation: Introduction of chlorine atoms to the benzene ring to form 2,5-dichlorophenyl.

    Methoxylation: Addition of a methoxy group (-OCH3) to the benzene ring.

    Alkylation: Introduction of a methyl group (-CH3) and an isopropyl group (-CH(CH3)2) to the benzene ring.

    Sulfonamidation: Formation of the sulfonamide group (-SO2NH2) by reacting the benzene derivative with sulfonamide reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

N-(2,5-Dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,5-Dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dichlorophenyl)-2-methoxy-4-methylbenzene-1-sulfonamide: Lacks the isopropyl group.

    N-(2,5-Dichlorophenyl)-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide: Lacks the methoxy group.

    N-(2,5-Dichlorophenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide: Lacks the methyl group.

Uniqueness

N-(2,5-Dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from similar compounds.

Properties

Molecular Formula

C17H19Cl2NO3S

Molecular Weight

388.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H19Cl2NO3S/c1-10(2)13-9-17(16(23-4)7-11(13)3)24(21,22)20-15-8-12(18)5-6-14(15)19/h5-10,20H,1-4H3

InChI Key

HLVHZJNKPMBJPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)OC

Origin of Product

United States

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